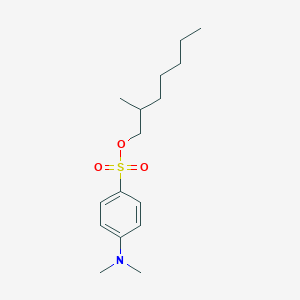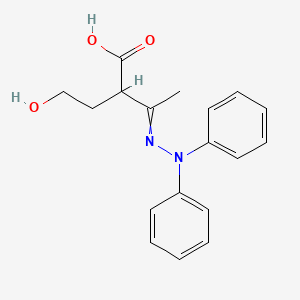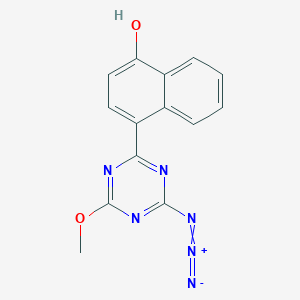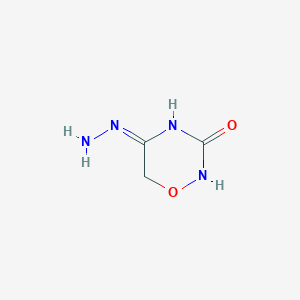phenylphosphanium CAS No. 61260-16-0](/img/structure/B14597825.png)
[(4-Methoxyphenyl)methyl](oxo)phenylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxyphenyl)methylphenylphosphanium is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methylphenylphosphanium typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines . This approach is widely used due to its convenience and efficiency. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of (4-Methoxyphenyl)methylphenylphosphanium may involve large-scale reactions using similar synthetic routes. The choice of reagents and reaction conditions can be optimized to ensure high yields and purity of the final product. Industrial processes may also incorporate advanced purification techniques such as distillation and recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)methylphenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphine compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
(4-Methoxyphenyl)methylphenylphosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of biological systems and enzyme mechanisms.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)methylphenylphosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and influencing their activity. The pathways involved may include coordination to transition metals and participation in redox reactions.
Comparison with Similar Compounds
(4-Methoxyphenyl)methylphenylphosphanium can be compared with other similar organophosphorus compounds:
Triphenylphosphine: A widely used phosphine ligand with similar coordination properties.
Dimethylphenylphosphine: Another organophosphorus compound with different steric and electronic properties.
Phosphine oxides: Compounds formed by the oxidation of phosphines, with distinct chemical behavior.
The uniqueness of (4-Methoxyphenyl)methylphenylphosphanium lies in its specific structural features and reactivity, which make it suitable for specialized applications in various fields of research.
Properties
CAS No. |
61260-16-0 |
|---|---|
Molecular Formula |
C14H14O2P+ |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl-oxo-phenylphosphanium |
InChI |
InChI=1S/C14H14O2P/c1-16-13-9-7-12(8-10-13)11-17(15)14-5-3-2-4-6-14/h2-10H,11H2,1H3/q+1 |
InChI Key |
PMJPUMRQFSPHQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C[P+](=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-{2-Methoxy-4-[(oxiran-2-yl)methoxy]-3-propylphenyl}ethan-1-one](/img/structure/B14597773.png)
![3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14597776.png)

![1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl-](/img/structure/B14597793.png)




![N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14597821.png)
![({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride](/img/structure/B14597827.png)
